molecular formula C8H8IN3 B13657290 7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13657290
M. Wt: 273.07 g/mol
InChI Key: CHNKIVOGGCWYRC-UHFFFAOYSA-N
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Description

7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and it is substituted with iodine at the 7th position and methyl groups at the 2nd and 3rd positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-b]pyrazine derivatives .

Scientific Research Applications

7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the active site of kinases, preventing their activity and thereby modulating cell signaling pathways. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine
  • 7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine
  • 7-Fluoro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

Uniqueness

7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in halogen bonding, which is important in medicinal chemistry for drug design .

Properties

Molecular Formula

C8H8IN3

Molecular Weight

273.07 g/mol

IUPAC Name

7-iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C8H8IN3/c1-4-5(2)12-8-7(11-4)6(9)3-10-8/h3H,1-2H3,(H,10,12)

InChI Key

CHNKIVOGGCWYRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=CN2)I)C

Origin of Product

United States

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